Ethyl 3-(1-naphthyl)propanoate
Overview
Description
Ethyl 3-(1-naphthyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a 3-(1-naphthyl)propanoate moiety. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-naphthyl)propanoate can be synthesized through the esterification of 3-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-naphthyl)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous NaOH or HCl
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed:
Hydrolysis: 3-(1-naphthyl)propanoic acid and ethanol
Reduction: 3-(1-naphthyl)propanol
Substitution: Various substituted esters depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-(1-naphthyl)propanoate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(1-naphthyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
- Ethyl propanoate
- Methyl 3-(1-naphthyl)propanoate
- Ethyl 2-naphthoate
Comparison: this compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to ethyl propanoate, it has a more complex structure and higher molecular weight, leading to different reactivity and applications. Mthis compound, on the other hand, differs by having a methyl group instead of an ethyl group, affecting its solubility and reactivity .
Properties
IUPAC Name |
ethyl 3-naphthalen-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQYMNCJOFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450128 | |
Record name | ethyl 3-(1-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36818-50-5 | |
Record name | ethyl 3-(1-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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